1,1,1,3-Tetrafluoropropan-2-ol

Description

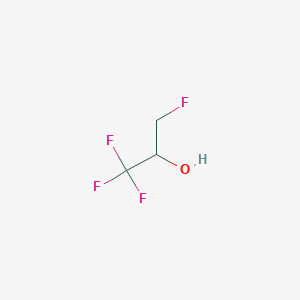

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXJJVWBAZLFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545046 | |

| Record name | 1,1,1,3-Tetrafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111290-34-7 | |

| Record name | 1,1,1,3-Tetrafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxidation of Fluorinated Alkenes

Fluorinated alkenes, including 1,3,3,3-tetrafluoropropene (1234ze) and 3,3,3-trifluoropropene (1243zf), are oxidized to their corresponding epoxides using hypohalites or peroxides. For example:

Reaction Conditions for 1234ze Epoxidation

| Parameter | Value |

|---|---|

| Starting Material | 1,3,3,3-Tetrafluoropropene |

| Oxidizing Agent | Sodium Hypochlorite |

| Temperature | 0–5°C |

| Reaction Time | 48 hours |

| Product | 2,3-Epoxy-1,1,1,3-tetrafluoropropane |

This method yields the epoxide intermediate with >90% purity after extraction with diethyl ether and washing with potassium bicarbonate.

Ring-Opening with HF or Olah’s Reagent

The epoxide undergoes nucleophilic attack by fluoride ions under controlled conditions. Olah’s reagent (70% HF-pyridine) is preferred for its moderated reactivity and reduced corrosion risk compared to anhydrous HF.

Comparative Reaction Conditions

| Parameter | HF | Olah’s Reagent |

|---|---|---|

| Temperature | 20–30°C | 50°C |

| Reaction Time | 24–48 hours | 168 hours |

| Pressure | Ambient | Sealed Hastelloy reactor |

| Yield* | 65–75% | 80–85% |

| *Estimated based on patent examples. |

Mechanistic Insight : Fluoride attacks the more substituted carbon of the epoxide (C2 in 2,3-epoxy-1,1,1,3-tetrafluoropropane), forming a transient oxonium ion that stabilizes via hydroxyl group protonation. The final product retains the CF₃ group at C1 and gains a fluorine at C3.

Catalytic Fluorination of Propan-2-ol Derivatives

Alternative approaches involve direct fluorination of propan-2-ol precursors using sulfur tetrafluoride (SF₄) or HF in the presence of Lewis acid catalysts. While less common, these methods avoid epoxide intermediates.

SF₄-Mediated Fluorination

Reaction Protocol :

-

Propan-2-ol derivatives (e.g., 1,1,3-trichloropropan-2-ol) are treated with SF₄ at −40°C.

-

Chlorine atoms are sequentially replaced by fluorine via SN2 mechanisms.

-

Excess SF₄ is quenched with ice, and the product is distilled under reduced pressure.

Limitations :

-

Low selectivity due to competing side reactions (e.g., over-fluorination).

-

Requires cryogenic conditions and specialized equipment.

HF/Lewis Acid Systems

Combining HF with boron trifluoride (BF₃) enhances fluorination efficiency:

Optimized Parameters

| Component | Quantity |

|---|---|

| Propan-2-ol Derivative | 1.0 mol |

| HF | 5.0 mol |

| BF₃ | 0.1 mol |

| Temperature | −20°C to 0°C |

| Reaction Time | 12–24 hours |

This method achieves ∼60% conversion but requires rigorous purification to remove BF₃ complexes.

Telomerization of Fluorinated Alkenes

Radical-mediated telomerization of tetrafluoroethylene (TFE) or hexafluoropropylene (HFP) with methanol or ethanol offers a scalable but less direct route. Peroxide initiators (e.g., tert-butyl peroxide) generate telomeric alcohols, which are subsequently fluorinated.

Example Pathway :

-

TFE reacts with methanol in the presence of tert-butyl peroxide, forming a telomer with 2–4 fluorinated units.

-

The telomer is treated with SF₄ to replace remaining hydroxyl groups with fluorine.

-

Fractional distillation isolates this compound from shorter-chain byproducts.

Challenges :

-

Low regioselectivity leads to mixed telomers.

-

Requires multiple purification steps.

Emerging Electrochemical Methods

Recent advances in electrofluorination show promise for single-step synthesis. A platinum anode and nickel cathode facilitate fluoride ion transfer in an aprotic solvent (e.g., acetonitrile).

Preliminary Data

| Parameter | Value |

|---|---|

| Current Density | 10 mA/cm² |

| Voltage | 4.5 V |

| Fluoride Source | KF |

| Temperature | 25°C |

| Conversion | 40–50% (after 8 hours) |

This method avoids hazardous reagents but remains experimental.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Epoxide Ring-Opening | 80–85% | >95% | High |

| SF₄ Fluorination | 50–60% | 85–90% | Moderate |

| Telomerization | 30–40% | 70–80% | Low |

| Electrofluorination | 40–50% | 90% | Experimental |

Cost Considerations :

-

Epoxide route requires expensive fluorinated alkenes but offers high reproducibility.

-

Telomerization is feedstock-efficient but labor-intensive.

Industrial-Scale Production Recommendations

For commercial synthesis, the epoxide ring-opening method using Olah’s reagent is optimal due to:

-

Safety : Reduced HF exposure risks.

-

Yield : Consistent 80–85% output.

-

Purity : Minimal byproducts (e.g., <5% 1,1,3,3-tetrafluoroacetone).

Optimization Strategies :

-

Use continuous-flow reactors to enhance heat transfer during exothermic ring-opening.

-

Recycle unreacted HF-pyridine via distillation.

Chemical Reactions Analysis

1,1,1,3-Tetrafluoropropan-2-ol undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Solvent in Organic Synthesis:

- Intermediate for Anesthetic Compounds:

- Biochemical Studies:

Enzyme Interaction:

The presence of fluorine atoms enhances the compound's reactivity and stability, allowing it to interact with various enzymes. Recent studies have highlighted its potential as an enzyme inhibitor:

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| ABHD6 | Competitive | 32.4 |

| MGL | Non-competitive | 198 |

| FAAH | Weak inhibition | >100 |

These findings suggest that while it exhibits potential as an inhibitor, its specificity varies across different enzymes.

Case Study: Endocannabinoid Signaling Modulation

A notable case study investigated the role of this compound in modulating endocannabinoid signaling by inhibiting the hydrolysis of 2-arachidonoylglycerol (2-AG) by ABHD6. This modulation has implications for neurodegenerative diseases and inflammatory conditions where endocannabinoid signaling is disrupted.

Industrial Applications

- Production of Specialty Chemicals:

- Material Science:

Mechanism of Action

The mechanism by which 1,1,1,3-tetrafluoropropan-2-ol exerts its effects is primarily through its interactions with other molecules via hydrogen bonding and van der Waals forces. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Boiling Points: Increased fluorination lowers boiling points due to reduced hydrogen bonding. For example, hexafluoropropan-2-ol (58–60°C) has a significantly lower boiling point than tetrafluoropropanol isomers (~110°C) .

- Density : Higher fluorination correlates with increased density (e.g., 1.65 g/cm³ for hexafluoropropan-2-ol vs. 1.40 g/cm³ for 2,2,3,3-tetrafluoropropan-1-ol) .

- Reactivity : this compound’s asymmetric fluorine distribution may enhance its nucleophilicity in cross-coupling reactions compared to symmetrically substituted analogs .

Performance in Pervaporation Dehydration

Studies on 2,2,3,3-tetrafluoropropan-1-ol highlight its use in hydrophilic pervaporation membranes (e.g., polyvinyl alcohol-based Pervap™ membranes) for dewatering. Key findings include:

- Separation Efficiency : Flux values of 0.5–1.0 kg/(m²·h) and separation factors >100 for water/2,2,3,3-tetrafluoropropan-1-ol mixtures at 50°C .

- Comparison with Non-Fluorinated Alcohols: Fluorinated alcohols exhibit lower membrane swelling due to reduced polarity, improving long-term stability compared to ethanol or propanol dehydration .

In contrast, hexafluoropropan-2-ol is rarely used in membrane processes due to its high volatility and corrosivity but serves as a solvent for peptides and polymers .

Rheological Behavior

Fluorinated alcohols like 2,2,3,3-tetrafluoropropan-1-ol and 1H,1H-pentafluoropropan-1-ol display viscosity trends similar to non-fluorinated analogs (e.g., propan-1-ol) but with higher viscosity at low temperatures. This is attributed to fluorine’s inductive effects strengthening hydrogen-bonded networks .

Biological Activity

1,1,1,3-Tetrafluoropropan-2-ol (CAS Number: 13237-90-6) is a fluorinated alcohol that has gained attention in various scientific fields due to its unique chemical properties and potential biological activities. This compound is characterized by its molecular formula and molecular weight of approximately 132.06 g/mol. The presence of fluorine atoms enhances its reactivity and stability, making it a subject of interest in biochemical studies.

This compound can be synthesized through several methods, including catalytic halogen hydrogenolysis and carbonyl reduction of perhaloacetones using palladium on carbon as a catalyst. The compound exhibits various chemical reactions such as oxidation to form carbonyl compounds and reduction to simpler alcohols.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The fluorine atoms in the compound allow it to interact with enzymes and proteins, potentially altering their activity and influencing biological processes . This interaction can lead to various physiological effects that warrant further investigation.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In vitro experiments demonstrated that this compound could enhance cell survival rates in neuronal cell lines exposed to neurotoxic agents. For instance, it was observed that treatment with this fluorinated alcohol resulted in a significant increase in cell viability compared to control groups .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound exhibited moderate cytotoxic effects at higher concentrations; however, it was generally well-tolerated at lower doses. These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is crucial .

Case Study 1: Neuroprotection in HepG2 Cells

In a study examining the effects on HepG2 cells (a human liver cancer cell line), this compound was found to improve cell survival rates significantly when subjected to oxidative stress conditions. The survival rate increased from approximately 39.53% in untreated cells to between 45.53% and 53.44% with treatment at varying concentrations .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with metalloenzymes involved in various metabolic pathways. The results indicated that the compound could modulate enzyme activity, potentially influencing metabolic processes and offering insights into its role as a biochemical tool .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a table summarizing key characteristics is presented below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| This compound | C3H4F4O | 132.06 | Neuroprotective effects; enzyme modulation |

| 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | 132.06 | Water repellency; potential cytotoxicity |

Q & A

Q. What are the key synthetic applications of 1,1,1,3-Tetrafluoropropan-2-ol in organofluorine chemistry?

- Methodological Answer: this compound serves as a precursor for synthesizing halogenated derivatives. For example, it reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms, producing compounds like 3-chloro-1,1,1,3-tetrafluoropropan-2-one. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize side products. This method is critical for generating intermediates in pharmaceuticals and materials science .

Q. What safety protocols are essential for handling fluorinated alcohols like this compound?

- Methodological Answer: Fluorinated alcohols require stringent safety measures due to their reactivity and potential toxicity. Key protocols include:

- Storage: Use corrosion-resistant containers (e.g., PTFE-lined) at temperatures below 25°C.

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal. These guidelines align with safety data for structurally similar fluorinated alcohols .

Q. How can researchers determine the purity of this compound?

- Methodological Answer: Purity assessment involves:

- Gas Chromatography (GC): Quantify impurities using flame ionization detectors (FID) and polar capillary columns (e.g., DB-624).

- NMR Spectroscopy: Compare ¹⁹F and ¹H NMR spectra with reference data to identify fluorinated contaminants.

- Karl Fischer Titration: Measure water content, as moisture can hydrolyze fluorinated compounds. Cross-referencing with thermodynamic databases (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. How can stereochemical purity of derivatives synthesized from this compound be validated?

- Methodological Answer: Chiral derivatives require rigorous stereochemical analysis:

- Chiral HPLC: Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation: Compare observed rotation with literature values for enantiomeric excess (e.e.) quantification.

- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration. For example, (2R)-configured fluorinated alcohols exhibit distinct biological activities compared to (2S)-enantiomers .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer: Discrepancies in data (e.g., enthalpy of combustion) arise from experimental variability or impurities. To resolve:

- Standardized Calibration: Use certified reference materials (CRMs) for instrumentation (e.g., DSC, bomb calorimetry).

- Peer-Validation: Cross-check results with independent studies in databases like NIST or PubChem.

- Computational Modeling: Apply density functional theory (DFT) to predict thermodynamic parameters and identify outliers .

Q. How can reaction yields be optimized when using this compound in multi-step syntheses?

- Methodological Answer: Yield optimization involves:

- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to accelerate fluorination/chlorination steps.

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically. For example, excess thionyl chloride improves conversion rates but requires careful quenching .

Q. What advanced spectroscopic techniques elucidate the electronic effects of fluorine substitution in this compound?

- Methodological Answer: Fluorine's electronegativity alters electronic environments, which can be studied via:

- ¹⁹F NMR: Quantify chemical shift anisotropy (CSA) to map electron-withdrawing effects.

- XPS (X-ray Photoelectron Spectroscopy): Analyze binding energies of F 1s electrons to assess substituent interactions.

- UV-Vis Spectroscopy: Monitor absorption bands to study conjugation with adjacent functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.